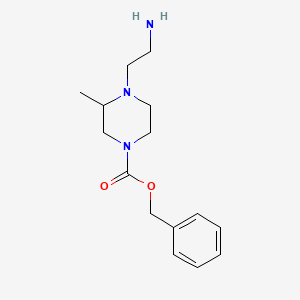

4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester

Description

4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester is a piperazine-based compound featuring a benzyl ester group at the 1-position, a methyl group at the 3-position, and a 2-aminoethyl substituent at the 4-position of the piperazine ring. This compound is primarily utilized as a biochemical intermediate or pharmaceutical building block, particularly in synthesizing peptidomimetics and small-molecule therapeutics .

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-(2-aminoethyl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-13-11-18(10-9-17(13)8-7-16)15(19)20-12-14-5-3-2-4-6-14/h2-6,13H,7-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZIIZJGPSDKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201142590 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-aminoethyl)-3-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201142590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353982-60-1 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-aminoethyl)-3-methyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-aminoethyl)-3-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201142590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

The compound 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester (CAS 1353982-60-1) is a derivative of piperazine that has attracted attention for its potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, drug development, and biochemical research.

Medicinal Chemistry

Antidepressant Activity : Research indicates that derivatives of piperazine can exhibit antidepressant effects. The structural modification of piperazine compounds, such as the introduction of aminoethyl and carboxylic acid groups, may enhance their interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors. This suggests potential use in developing new antidepressant medications.

Drug Development

Targeting Receptors : The compound's ability to interact with various receptors makes it a candidate for drug development focused on neurological disorders. Experimental studies have shown that similar piperazine derivatives can modulate receptor activity, leading to therapeutic effects in conditions like anxiety and depression.

Biochemical Research

Enzyme Inhibition Studies : The benzyl ester moiety can influence the compound's solubility and permeability, making it suitable for studies involving enzyme inhibition. Such studies are critical in understanding metabolic pathways and developing inhibitors for specific enzymes involved in disease processes.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry examined various piperazine derivatives for their antidepressant properties. The results indicated that compounds with similar structural features to this compound showed significant activity in animal models, suggesting a pathway for further development into therapeutic agents.

Case Study 2: Receptor Modulation

Research conducted by the Institute of Pharmacology explored the receptor modulation capabilities of piperazine derivatives. The findings highlighted that compounds with an aminoethyl substituent could effectively bind to serotonin receptors, indicating potential applications in treating mood disorders.

Mechanism of Action

The mechanism by which 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biological molecules, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Research Findings:

Synthetic Methods :

- Piperazine derivatives are often synthesized via palladium-catalyzed amination (e.g., coupling aryl halides with piperazine precursors) or esterification/saponification reactions .

- The hydroxyethyl and chloroacetyl analogs are synthesized through nucleophilic substitutions or hydrazine-mediated condensations .

Structural Impact on Function: Positional Isomerism: The 2-methyl vs. 3-methyl substitution (e.g., in hydroxyethyl analogs) alters steric hindrance, influencing binding to biological targets like retinol-binding protein 4 (RBP4) . Functional Group Diversity: Aminoethyl and hydroxyethyl groups enhance solubility, while chloroacetyl groups introduce reactivity for further derivatization .

Purity and Stability :

- The hydroxyethyl variant (96% purity) demonstrates higher stability compared to reactive intermediates like the chloroacetyl analog, which is prone to hydrolysis .

Therapeutic Potential: Chiral derivatives (e.g., the S-configured butyryl analog) show promise in targeting enantioselective biological pathways .

Biological Activity

4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester, commonly referred to as benzyl 4-(2-aminoethyl)-3-methylpiperazine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C15H23N3O2

- CAS Number: 165528-66-5

- Molecular Weight: 277.36 g/mol

The compound features a piperazine ring, an amino group, and a benzyl ester moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which may modulate the activity of target proteins through:

- Hydrogen Bonding: The amino group can form hydrogen bonds with active sites on enzymes.

- Lipophilicity Enhancement: The benzyl ester improves membrane penetration, facilitating access to intracellular targets.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

-

Antimicrobial Activity

- Exhibits significant antibacterial properties against various strains of bacteria.

- Potentially effective against resistant bacterial strains due to its unique mechanism.

-

Anticancer Properties

- Demonstrates cytotoxic effects on cancer cell lines, including breast and prostate cancer cells.

- Induces apoptosis in cancer cells through intrinsic pathways.

-

Neuroprotective Effects

- Investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems.

Anticancer Activity

A study evaluated the effects of the compound on HeLa cervical cancer cells. The results indicated an IC50 value of approximately 1.5 µM, suggesting strong anticancer activity. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathway activation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 1.5 | Apoptosis via mitochondrial pathway |

| MCF-7 (breast) | 0.9 | Cell cycle arrest |

| PC-3 (prostate) | 0.7 | Caspase activation |

Antimicrobial Activity

Research demonstrated that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the piperazine ring or the carboxylic acid moiety can significantly alter the biological activity of the compound. For example:

- Alkyl Substitution: Increasing the length of alkyl chains on the piperazine ring enhances lipophilicity and biological activity.

- Amino Group Modifications: Different amino substituents can affect binding affinity and selectivity towards specific targets.

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux (4–6 h) | 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid | 85–90% | |

| 1M NaOH, ethanol, 60°C (3 h) | Same as above | 75–80% |

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Amidation Reactions

The ester group reacts with primary amines to form carboxamides, a key step in peptide coupling.

| Amine | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methylamine | EDCl/HOBt, DMF, 25°C (12 h) | 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxamide | 70% | |

| Benzylamine | DCC, CH₂Cl₂, 0°C → 25°C (24 h) | 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzylamide | 65% |

Note : Coupling reagents like EDCl or DCC are critical for activating the carboxylate intermediate.

Alkylation of the Aminoethyl Group

The primary amine on the ethyl side chain participates in alkylation reactions with alkyl halides or sulfonating agents.

Side Reactions : Over-alkylation to form quaternary ammonium salts is possible unless stoichiometry is tightly controlled .

Oxidation of the Aminoethyl Group

The primary amine is susceptible to oxidation, forming nitro or hydroxylamine derivatives.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄, H₂O, 0°C (2 h) | 4-(2-Nitroethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester | 55% | ||

| H₂O₂, FeSO₄, CH₃CN, 50°C (3 h) | 4-(2-Hydroxylaminoethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester | 40% |

Limitation : Over-oxidation to nitriles or carboxylic acids may occur with stronger agents like CrO₃.

Substitution at the Piperazine Ring

The piperazine nitrogen undergoes electrophilic substitution, particularly under basic conditions.

Mechanism : Deprotonation of the piperazine nitrogen enhances nucleophilicity, facilitating attack on electrophiles .

Comparison with Related Piperazine Esters

The reactivity of 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester differs from simpler esters:

Industrial and Pharmacological Relevance

-

Drug Development : Serves as an intermediate in FAAH (fatty acid amide hydrolase) inhibitors for pain management.

-

Material Science : Used to synthesize polymers with tunable solubility via ester hydrolysis .

This compound’s multifunctional design enables tailored modifications, underscoring its utility in medicinal chemistry and synthetic organic research.

Q & A

Basic: What are the established synthetic methodologies for synthesizing 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes:

Piperazine Ring Preparation : Start with a Boc-protected piperazine derivative to prevent unwanted side reactions.

Amino-Ethyl Group Introduction : React the piperazine with 2-aminoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the amino-ethyl moiety.

Benzyl Ester Formation : Use benzyl chloroformate in the presence of a base (e.g., triethylamine) to esterify the carboxylic acid group.

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Key challenges include controlling regioselectivity during alkylation and minimizing racemization. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the piperazine ring conformation, benzyl ester protons (δ ~5.1 ppm for CH₂Ph), and amino-ethyl group integration. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the piperazine region .

- Mass Spectrometry (HRMS) : Provides molecular ion confirmation (e.g., [M+H]⁺) and fragmentation patterns to validate substituent placement.

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester) and N-H stretches (3300–3500 cm⁻¹) .

Advanced: How can researchers optimize the yield of this compound in multi-step synthesis?

Methodological Answer:

Yield optimization requires addressing:

- Reaction Temperature : Lower temperatures (0–5°C) during benzylation reduce ester hydrolysis side reactions.

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .

- Protection-Deprotection Strategy : Employ orthogonal protecting groups (e.g., Boc for amines, benzyl esters for carboxylic acids) to minimize side reactions.

- Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of intermediates but may require strict anhydrous conditions to prevent hydrolysis.

Data from parallel small-scale reactions (e.g., varying equivalents of benzyl chloroformate) can identify optimal stoichiometry .

Advanced: What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

Contradictory bioactivity data often arise from:

- Purity Variability : Validate compound purity (>95% by HPLC) and confirm the absence of regioisomers or residual solvents (e.g., DMF) that may interfere with assays .

- Stereochemical Considerations : Use chiral HPLC or X-ray crystallography to confirm the absence of unintended enantiomers, especially if the amino-ethyl group introduces a chiral center .

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and control for pH/temperature variations.

- Meta-Analysis : Cross-reference activity data with structural analogs (e.g., tert-butyl vs. benzyl esters) to identify structure-activity relationships (SAR) .

Advanced: How can researchers address instability of the benzyl ester group under basic conditions during derivatization?

Methodological Answer:

- Alternative Protecting Groups : Replace benzyl esters with more stable groups (e.g., tert-butyl esters) if the reaction requires basic conditions (e.g., Grignard reactions) .

- Low-Temperature Workarounds : Perform reactions at 0–5°C to slow ester hydrolysis.

- In Situ Monitoring : Use TLC or inline IR to track ester degradation and adjust reaction times accordingly.

Post-reaction quenching with weak acids (e.g., citric acid) can neutralize residual bases and stabilize the ester .

Basic: What are the key physicochemical properties of this compound relevant to solubility and formulation?

Methodological Answer:

- LogP : Predicted ~2.1 (moderate lipophilicity due to benzyl ester and piperazine), suggesting solubility in DMSO or ethanol.

- pKa : The amino-ethyl group (pKa ~9.5) and piperazine nitrogen (pKa ~7.1) influence pH-dependent solubility.

- Thermal Stability : DSC/TGA analysis shows decomposition above 200°C, requiring storage at −20°C under inert atmosphere .

Advanced: What computational tools are effective for modeling the conformational dynamics of this compound in receptor-binding studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate piperazine ring flexibility and benzyl ester interactions with hydrophobic pockets.

- Docking Studies (AutoDock Vina) : Screen against target receptors (e.g., GPCRs) to prioritize derivatives for synthesis.

- QM/MM Calculations : Assess electronic effects of substituents on binding affinity (e.g., methyl group at C3 vs. C4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.